molecular formula C9H18ClNO2 B1440975 2-Aminocyclooctane-1-carboxylic acid hydrochloride CAS No. 1384429-40-6

2-Aminocyclooctane-1-carboxylic acid hydrochloride

Cat. No. B1440975
M. Wt: 207.7 g/mol
InChI Key: CGMSVJGKMJLCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminocyclooctane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . It’s important to note that while there is limited information specifically on 2-Aminocyclooctane-1-carboxylic acid hydrochloride, there is related information on 1-Aminocyclopropane-1-carboxylic acid (ACC), which is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid .

Relevant Papers The most relevant paper retrieved is titled "Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives" . This paper describes the first synthesis of 2-amino-3,4-dihydroxycyclooctane-1-carboxylic acid and its bicyclic derivatives starting from cis-9-azabicyclo[6.2.0]dec-6-en-10-one .

Scientific Research Applications

Structural Analysis and Conformation
The molecular structure and symmetry of 1-aminocyclooctanecarboxylic acid hydrobromide were analyzed, highlighting the orthorhombic crystals and the boat-chair conformation of the cyclooctane ring. This detailed study provides insights into the intramolecular and intermolecular features, held together by a series of hydrogen bonds in a three-dimensional network (Srikrishnan, Srinivasan, & Zand, 1971).

Acidity and Substituent Effects
Research on the acidity of 3- and 4-substituted bicyclooctane-1-carboxylic acids and their theoretical analysis has shown a correlation with C-X bond dipoles, contributing to the understanding of substituent effects on acidity. This study is pivotal for understanding the electronic influence of substituents on the carboxylic acid function (Wiberg, 2002).

Synthesis and Stereochemistry
The synthesis of mono- and dihydroxy-substituted 2-aminocyclooctanecarboxylic acid enantiomers was achieved, demonstrating the importance of stereochemistry in the creation of these compounds. This work is significant for the development of novel amino acid derivatives with specific stereochemical configurations (Palkó et al., 2010).

Bioconjugation Mechanisms
A study on the mechanism of amide formation by carbodiimide in aqueous media using various carboxylic acids revealed insights into bioconjugation processes, which are crucial for biochemical applications, including drug development and biomolecule labeling (Nakajima & Ikada, 1995).

Supramolecular Chemistry
Research into the hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives has expanded the understanding of supramolecular assemblies. This knowledge is essential for designing novel materials and pharmaceuticals (Jin et al., 2011).

properties

IUPAC Name

2-aminocyclooctane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-8-6-4-2-1-3-5-7(8)9(11)12;/h7-8H,1-6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMSVJGKMJLCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(C(CC1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminocyclooctane-1-carboxylic acid hydrochloride

CAS RN

1384429-40-6
Record name Cyclooctanecarboxylic acid, 2-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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